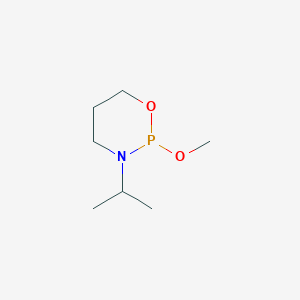
2-Methoxy-3-(propan-2-yl)-1,3,2-oxazaphosphinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-(propan-2-yl)-1,3,2-oxazaphosphinane is a chemical compound that belongs to the class of organic compounds known as methoxypyrazines. These compounds are characterized by the presence of a methoxyl group attached to a pyrazine ring. Methoxypyrazines are known for their distinctive odors, which can be detected at very low concentrations .
Preparation Methods
The synthesis of 2-Methoxy-3-(propan-2-yl)-1,3,2-oxazaphosphinane typically involves the reaction of appropriate pyrazine derivatives with methanol and isopropyl groups under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
Chemical Reactions Analysis
2-Methoxy-3-(propan-2-yl)-1,3,2-oxazaphosphinane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of the pyrazine ring.
Scientific Research Applications
2-Methoxy-3-(propan-2-yl)-1,3,2-oxazaphosphinane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s distinctive odor makes it useful in studies related to olfactory receptors and sensory perception.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its strong odor, which can be used to impart specific scents to products
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(propan-2-yl)-1,3,2-oxazaphosphinane involves its interaction with specific molecular targets, such as olfactory receptors. The compound binds to these receptors, triggering a signal transduction pathway that leads to the perception of its odor. The exact molecular pathways involved in its biological effects are still under investigation .
Comparison with Similar Compounds
2-Methoxy-3-(propan-2-yl)-1,3,2-oxazaphosphinane can be compared with other methoxypyrazines, such as:
3-Isobutyl-2-methoxypyrazine: Known for its green bell pepper odor, commonly found in certain wines.
3-Isopropyl-2-methoxypyrazine: Similar in structure but with slight differences in odor profile and applications
Properties
CAS No. |
59758-21-3 |
|---|---|
Molecular Formula |
C7H16NO2P |
Molecular Weight |
177.18 g/mol |
IUPAC Name |
2-methoxy-3-propan-2-yl-1,3,2-oxazaphosphinane |
InChI |
InChI=1S/C7H16NO2P/c1-7(2)8-5-4-6-10-11(8)9-3/h7H,4-6H2,1-3H3 |
InChI Key |
VGJJYMSRXRXHPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCOP1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)
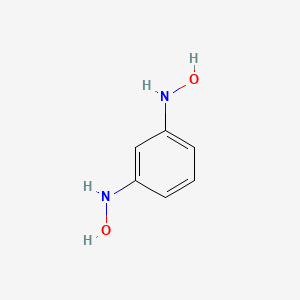
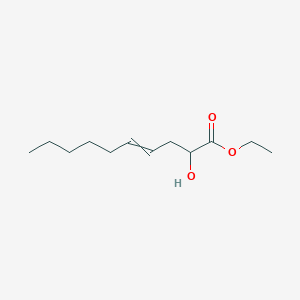
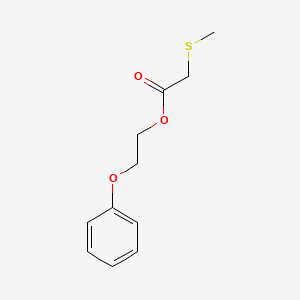
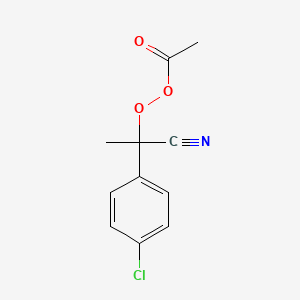
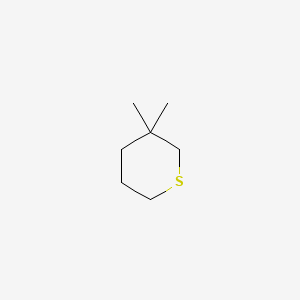

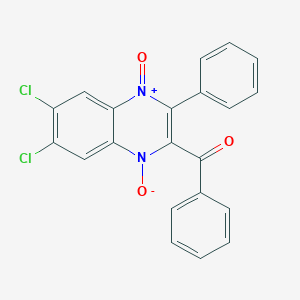

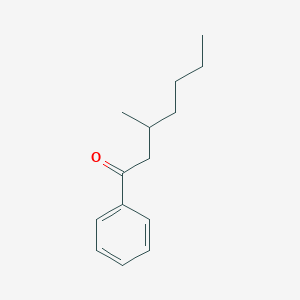
![3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B14614481.png)
![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)
![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)
